molecular formula C14H12N2OS2 B1269417 3-Ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 132605-28-8

3-Ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B1269417
CAS No.: 132605-28-8
M. Wt: 288.4 g/mol
InChI Key: KJXBXAGTUNSNBE-UHFFFAOYSA-N
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Description

3-Ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine class. It is characterized by a thieno[2,3-d]pyrimidine core with an ethyl group at the 3-position, a mercapto group at the 2-position, and a phenyl group at the 5-position. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercapto-3-ethyl-4-phenylthieno[2,3-d]pyrimidine with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like piperidine or triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-3-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-one
  • 3-Methyl-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4-one
  • 3-Ethyl-2-mercapto-5-(4-methylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one

Uniqueness

3-Ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-ethyl-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS2/c1-2-16-13(17)11-10(9-6-4-3-5-7-9)8-19-12(11)15-14(16)18/h3-8H,2H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXBXAGTUNSNBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40157668
Record name Thieno(2,3-d)pyrimidin-4(1H)-one, 2,3-dihydro-3-ethyl-5-phenyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132605-28-8
Record name Thieno(2,3-d)pyrimidin-4(1H)-one, 2,3-dihydro-3-ethyl-5-phenyl-2-thioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132605288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thieno(2,3-d)pyrimidin-4(1H)-one, 2,3-dihydro-3-ethyl-5-phenyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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